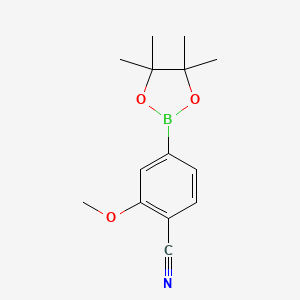
2-Cyclopentanesulfonyl-2-methyl-propionic acid
Vue d'ensemble
Description
2-Cyclopentanesulfonyl-2-methyl-propionic acid (2-CPMPA) is a synthetic organic compound that belongs to the family of sulfonyl acids. It is a white crystalline solid with a molecular weight of 211.3 g/mol and a melting point of 91-93 °C. 2-CPMPA is a versatile chemical compound with a wide range of applications in the fields of biochemistry, pharmacology, and materials science. In particular, it has been used in the synthesis of various biological compounds, including drugs, peptides, and enzymes. Additionally, 2-CPMPA has been used in the study of biochemical and physiological processes, as well as in the development of new materials.
Mécanisme D'action
2-Cyclopentanesulfonyl-2-methyl-propionic acid is believed to act on various biochemical and physiological processes by inhibiting the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, 2-Cyclopentanesulfonyl-2-methyl-propionic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-Cyclopentanesulfonyl-2-methyl-propionic acid has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, as mentioned above. Additionally, it has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties. Furthermore, it has been shown to have neuroprotective effects, as well as effects on the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Cyclopentanesulfonyl-2-methyl-propionic acid in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a relatively inexpensive and easy to use compound. Additionally, it is highly soluble in water and can be easily stored and transported. However, one of the main limitations is that 2-Cyclopentanesulfonyl-2-methyl-propionic acid is a potent inhibitor of certain enzymes, and thus care must be taken when handling and using it in experiments.
Orientations Futures
There are a variety of potential future directions for research involving 2-Cyclopentanesulfonyl-2-methyl-propionic acid. For example, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential applications in drug development. Additionally, further research could be conducted on the mechanism of action of 2-Cyclopentanesulfonyl-2-methyl-propionic acid, as well as its potential use in the development of new materials. Finally, further research could be conducted on the use of 2-Cyclopentanesulfonyl-2-methyl-propionic acid in the study of biochemical and physiological processes, as well as its potential use in the synthesis of new compounds.
Applications De Recherche Scientifique
2-Cyclopentanesulfonyl-2-methyl-propionic acid has been used in a variety of scientific research applications. For example, it has been used to study the biochemical and physiological effects of various drugs, as well as the mechanism of action of certain enzymes. Additionally, it has been used to synthesize peptides and other biological compounds, and to investigate the structure and function of proteins. Furthermore, 2-Cyclopentanesulfonyl-2-methyl-propionic acid has been used in the development of new materials, such as polymers and nanomaterials.
Propriétés
IUPAC Name |
2-cyclopentylsulfonyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4S/c1-9(2,8(10)11)14(12,13)7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZAMTXTEWKMMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)S(=O)(=O)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentanesulfonyl-2-methyl-propionic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1465258.png)
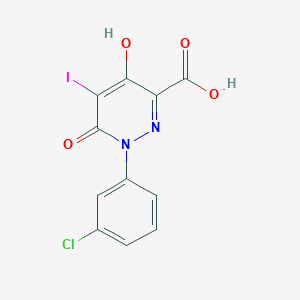
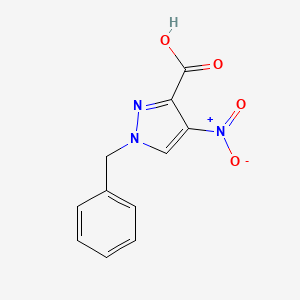
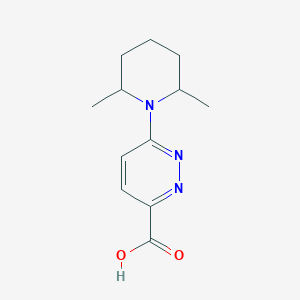
![[1-(4-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1465266.png)

![tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1465270.png)

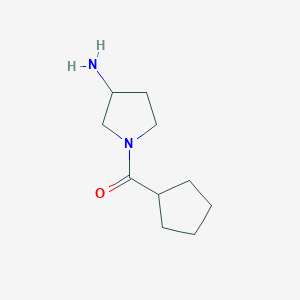
![[4-(Aminomethyl)bicyclo[2.2.2]oct-1-yl]methanol](/img/structure/B1465274.png)

![1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1465277.png)
